molecular formula C11H9NOS B1356553 2-o-Tolyl-thiazole-4-carbaldehyde CAS No. 91137-12-1

2-o-Tolyl-thiazole-4-carbaldehyde

Cat. No. B1356553
CAS RN: 91137-12-1
M. Wt: 203.26 g/mol
InChI Key: DQAYNZAXEWVCBG-UHFFFAOYSA-N
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Description

2-o-Tolyl-thiazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is a yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde . The InChI code is 1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 .


Chemical Reactions Analysis

As mentioned earlier, thiazole aldehyde derivatives can undergo the Baylis–Hillman reaction with methyl acrylate . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .


Physical And Chemical Properties Analysis

2-o-Tolyl-thiazole-4-carbaldehyde is a yellow liquid . It should be stored at 0-8°C .

Safety and Hazards

The safety data sheet for 2-o-Tolyl-thiazole-4-carbaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAYNZAXEWVCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586188
Record name 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-o-Tolyl-thiazole-4-carbaldehyde

CAS RN

91137-12-1
Record name 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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